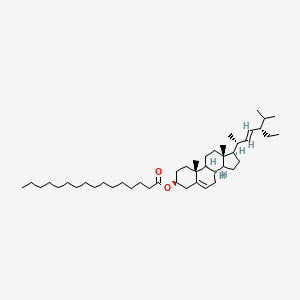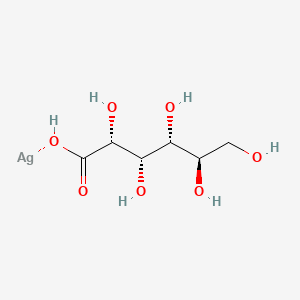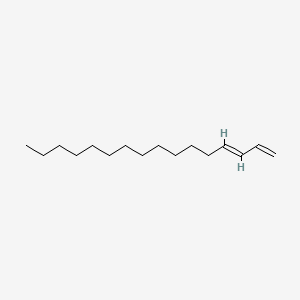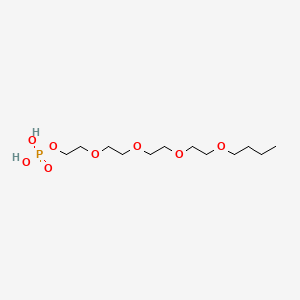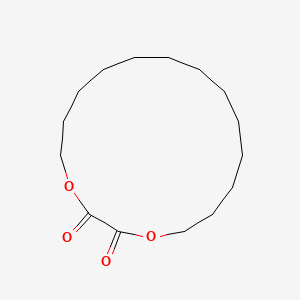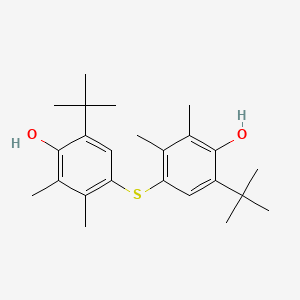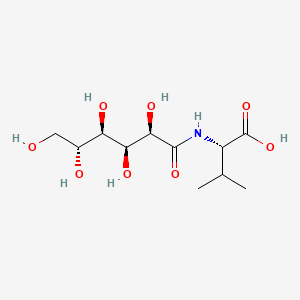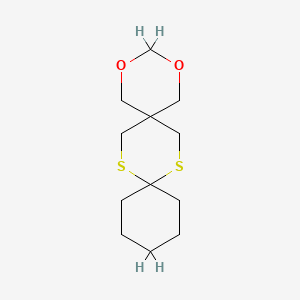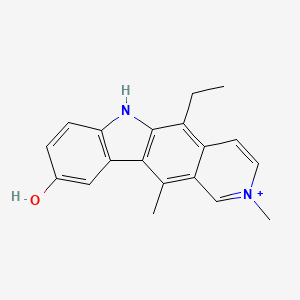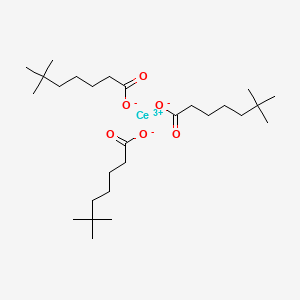
(2-(1-Isobutoxyethoxy)ethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(1-Isobutoxyethoxy)ethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 2-(1-isobutoxyethoxy)ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Isobutoxyethoxy)ethyl)benzene typically involves the reaction of benzene with 2-(1-isobutoxyethoxy)ethyl halides under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(2-(1-Isobutoxyethoxy)ethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, hydroxylated derivatives
科学的研究の応用
(2-(1-Isobutoxyethoxy)ethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2-(1-Isobutoxyethoxy)ethyl)benzene exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
- (2-(1-Methoxyethoxy)ethyl)benzene
- (2-(1-Ethoxyethoxy)ethyl)benzene
- (2-(1-Propoxyethoxy)ethyl)benzene
Uniqueness
(2-(1-Isobutoxyethoxy)ethyl)benzene is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties compared to its analogs
特性
CAS番号 |
97158-40-2 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC名 |
2-[1-(2-methylpropoxy)ethoxy]ethylbenzene |
InChI |
InChI=1S/C14H22O2/c1-12(2)11-16-13(3)15-10-9-14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3 |
InChIキー |
LADOWCFANOYUTJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(C)OCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


